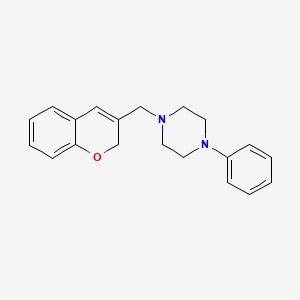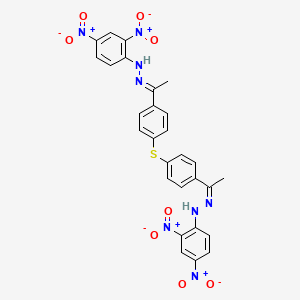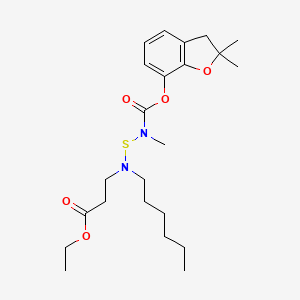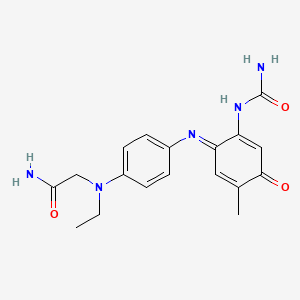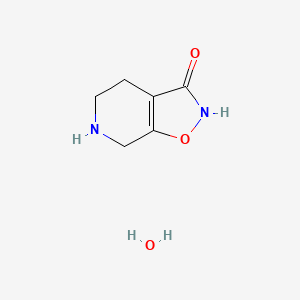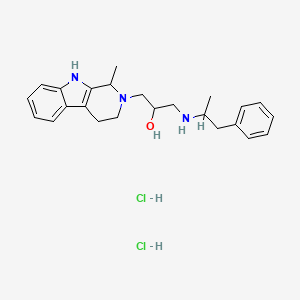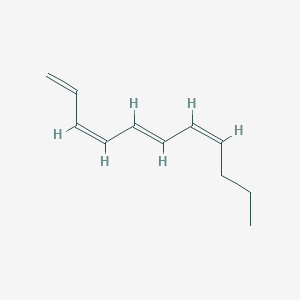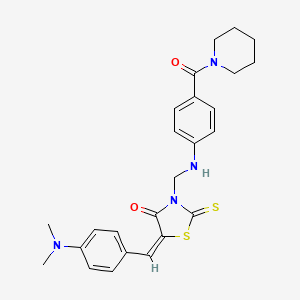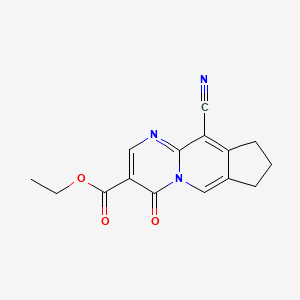
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused ring system combining cyclopentane, pyridine, and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, is a key step . The reaction conditions often involve the use of catalysts such as ceric ammonium nitrate (CAN) and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like cyano or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent like dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols or amines.
科学的研究の応用
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a phosphodiesterase10A (PDE10A) inhibitor, which could be useful in treating neurodegenerative disorders.
Antimicrobial Activity: Some derivatives of this compound exhibit pronounced antimicrobial properties.
Neurotropic Activity: Studies have shown that certain derivatives have anticonvulsant activity and can act as antagonists to corasol.
作用機序
The mechanism of action of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating signal transduction pathways involved in neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Cyclopentanopyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: This compound has a similar fused ring structure and exhibits neurotropic activity.
Pyrido[2,3-d]pyrimidin-5-one: Another structurally related compound that undergoes similar synthetic routes and reactions.
Uniqueness
Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester is unique due to its specific combination of functional groups and its potential as a PDE10A inhibitor. This makes it a valuable compound for further research in medicinal chemistry and drug development.
特性
CAS番号 |
88745-33-9 |
|---|---|
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC名 |
ethyl 8-cyano-13-oxo-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-15(20)12-7-17-13-11(6-16)10-5-3-4-9(10)8-18(13)14(12)19/h7-8H,2-5H2,1H3 |
InChIキー |
TZEOSBIKOSZPDX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C3CCCC3=CN2C1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



